molecular formula C9H8FN3S B2564201 5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine CAS No. 1697966-01-0

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2564201
CAS No.: 1697966-01-0
M. Wt: 209.24
InChI Key: HAVATYMUYCWUSX-UHFFFAOYSA-N
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Description

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 2-position with an amine group and at the 5-position with a (5-fluoropyridin-3-yl)methyl moiety. Its molecular formula is C₉H₈FN₃S, with a molecular weight of 225.25 g/mol.

Properties

IUPAC Name

5-[(5-fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-1-6(3-12-4-7)2-8-5-13-9(11)14-8/h1,3-5H,2H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVATYMUYCWUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697966-01-0
Record name 5-[(5-fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Fluoropyridinylmethyl Group: The fluoropyridinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a 5-fluoropyridine derivative with a suitable nucleophile, such as a thiazole derivative, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinylmethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine serves as a building block in the synthesis of more complex molecules. Its thiazole structure is valuable in creating derivatives that may exhibit enhanced properties or functionalities in various chemical reactions.

Biology

This compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies have indicated that thiazole derivatives often display a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Thiazoles are known for their efficacy against various bacterial strains and fungi.
  • Anticancer Activity : Research suggests that compounds with thiazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

Due to its unique chemical structure, this compound is being explored as a potential drug candidate . Its interactions with specific molecular targets—such as enzymes and receptors—suggest that it could modulate biological responses effectively .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties like conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance characteristics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes involved in disease pathways

Case Study: Anticancer Properties

A study conducted on the anticancer properties of thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Impact on Properties

Substituent Type Example Compound Effect on Properties
Electron-Withdrawing (F) Target Compound Enhanced metabolic stability, increased polarity
Electron-Donating (OCH₃) Compound 28 Increased lipophilicity
Bulky Groups (CF₃) Compound 24 Steric hindrance, reduced enzymatic degradation
Halogen (Cl) 5-[(3-Chlorophenyl)methyl] derivative Improved binding affinity to hydrophobic targets

Biological Activity

5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine (CAS No. 1697966-01-0) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9_9H8_8FN3_3S
Molecular Weight: 209.25 g/mol
CAS Number: 1697966-01-0

The compound features a thiazole ring substituted with a 5-fluoropyridinylmethyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring: Achieved through cyclization reactions involving thioamides and α-haloketones.
  • Introduction of the Fluoropyridinylmethyl Group: Conducted via nucleophilic substitution reactions with suitable precursors.

These synthetic routes can be optimized for higher yields and purity using advanced techniques such as continuous flow chemistry .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features may enhance its interaction with microbial targets .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential cytotoxic effects. The mechanism of action could involve inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to modulation of their activity, resulting in various biological responses .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Screening: A study reported the synthesis and screening of thiazole derivatives for antimicrobial activity against standard strains. The results indicated that specific substitutions could enhance efficacy .
  • Cytotoxicity Assays: In vitro assays demonstrated that certain thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7). The structure–activity relationship (SAR) analysis suggested that modifications to the thiazole ring could improve potency .

Comparative Analysis

When compared to other similar compounds, such as other fluoropyridine derivatives or thiazole analogs, this compound shows unique properties due to its specific combination of functional groups. This uniqueness may contribute to its distinct biological activities .

Compound NameBiological ActivityNotable Features
5-Fluoropyridine DerivativesAntimicrobialSimilar structural motifs
Thiazole DerivativesAnticancerVariability in substituents affects potency
5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-aminesAntimicrobial, AnticancerUnique combination enhances bioactivity

Q & A

Q. What are the standard synthetic routes for 5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by nucleophilic substitution with 5-fluoropyridine-3-carbaldehyde. Key intermediates include thiosemicarbazide derivatives, which are cyclized to form the thiazole core. Reaction conditions (e.g., inert atmosphere, 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 hydrazide:thiocyanate) are critical for yield optimization .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • 1H NMR : Peaks at δ 8.28 (s, pyridine-H), 6.66 (s, thiazole-H), and 5.28 (bs, NH₂) confirm structural motifs .
  • ESI-MS : Molecular ion [M+H]⁺ at m/z 237.1 validates molecular weight.
  • Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 45.7%, N: 23.8%) .

Q. What preliminary biological screening assays are recommended?

Initial screens should include:

  • Antimicrobial activity : Agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 50–100 µg/mL concentrations.
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Solubility profiling : Use DMSO/PBS mixtures to determine aqueous solubility limits for in vitro studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves purity (>95% by HPLC) .
  • Continuous flow systems : Enable precise control of temperature (90–110°C) and reagent mixing ratios.
  • Catalyst screening : Triethylamine or DBU enhances nucleophilic substitution efficiency by 15–20% .

Q. How to address discrepancies in reported antimicrobial activity data?

  • Standardize assay protocols : Follow CLSI guidelines for broth microdilution and zone-of-inhibition measurements.
  • Structural analogs : Compare activity of derivatives (e.g., 5-aryl vs. 5-alkyl substitutions) to identify substituent effects.
  • Molecular docking : Use AutoDock Vina to predict binding affinities for bacterial targets (e.g., DNA gyrase) and validate with SPR assays .

Q. What strategies resolve contradictory cytotoxicity results across cell lines?

  • Cell line validation : Authenticate lines via STR profiling to rule out contamination.
  • Apoptosis assays : Complement MTT data with Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects.
  • SAR studies : Correlate electron-withdrawing groups (e.g., -F on pyridine) with enhanced pro-apoptotic activity .

Q. How to analyze regioselectivity challenges during functionalization?

  • NMR-guided optimization : Monitor reaction progress with ¹⁹F NMR to track fluoropyridine substitution patterns.
  • HPLC-MS : Detect byproducts (e.g., N- vs. S-alkylated isomers) and adjust solvent polarity (e.g., acetonitrile/water gradients) for separation.
  • Computational modeling : DFT calculations (Gaussian 16) predict thermodynamic favorability of regioisomers .

Methodological Notes

  • Data contradiction analysis : Always cross-validate bioactivity results with orthogonal assays (e.g., Western blot for protein targets alongside cell viability data).
  • Experimental design : Use DoE (Design of Experiments) software (e.g., JMP) to optimize multi-variable synthesis parameters (temperature, catalyst loading, solvent ratios) .

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